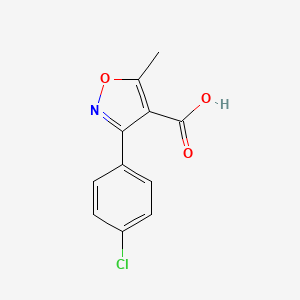

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZLFMSGZBNUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363381 | |

| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-87-5 | |

| Record name | 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91182-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: An In-depth Technical Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

Isoxazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. Their utility stems from their unique electronic properties and their ability to act as bioisosteres for other functional groups, enhancing pharmacological profiles such as potency, selectivity, and metabolic stability. This compound, in particular, is a valuable building block in the synthesis of more complex molecules, including potential anti-inflammatory agents and kinase inhibitors. The presence of the 4-chlorophenyl group can significantly influence the molecule's binding affinity to biological targets.

This guide will focus on a robust and well-established two-step synthetic pathway, commencing with the formation of an isoxazole ester intermediate, followed by its hydrolysis to the target carboxylic acid.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the carboxylic acid to its corresponding ethyl ester. The isoxazole ring itself can be constructed from a 1,3-dicarbonyl compound and hydroxylamine, a classic and reliable method for isoxazole synthesis.

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis strategy, therefore, involves two main stages:

-

Stage 1: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate. This step involves the cyclization of a β-diketone, ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, with hydroxylamine.

-

Stage 2: Hydrolysis of the Ester. The synthesized isoxazole ester is then hydrolyzed under acidic conditions to yield the final product, this compound.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and purity of the products obtained at each step.

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

The formation of the isoxazole ring is achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The regioselectivity of this reaction is a critical consideration. In the case of an unsymmetrical diketone like ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, the more electrophilic carbonyl group (the one attached to the chlorophenyl ring) is preferentially attacked by the amino group of hydroxylamine.

Protocol:

-

Preparation of the 1,3-Diketone (Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate): This precursor can be synthesized via a Claisen condensation between ethyl acetoacetate and 4-chlorobenzoyl chloride.

-

Cyclization Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The product, ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate, will precipitate as a solid.

-

Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

-

Stage 2: Hydrolysis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

The final step is the conversion of the ethyl ester to the carboxylic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Protocol:

-

In a round-bottom flask, suspend ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture)[1].

-

Heat the mixture to reflux with stirring. The progress of the hydrolysis can be monitored by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice water, which will cause the carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Dry the product thoroughly, for example, in a vacuum oven, to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Mechanistic Insights

The core of this synthesis is the formation of the isoxazole ring. The mechanism involves the following key steps:

-

Formation of an Oxime Intermediate: The amino group of hydroxylamine, being a potent nucleophile, attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. For unsymmetrical diketones, this attack is generally regioselective.

-

Intramolecular Cyclization: The hydroxyl group of the oxime intermediate then acts as a nucleophile, attacking the second carbonyl carbon.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic isoxazole ring.

Caption: Simplified mechanism of isoxazole ring formation.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Data |

| Molecular Formula | C₁₁H₈ClNO₃ |

| Molecular Weight | 237.64 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (Predicted) | δ (ppm): ~2.7 (s, 3H, CH₃), ~7.5 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~13.0 (br s, 1H, COOH). The exact shifts of the aromatic protons will depend on the solvent used. |

| ¹³C NMR (Predicted) | δ (ppm): ~12 (CH₃), ~115 (C4-isoxazole), ~129, ~130, ~132, ~136 (aromatic carbons), ~162 (C3-isoxazole), ~165 (C5-isoxazole), ~170 (COOH). |

| IR (KBr, cm⁻¹) | Characteristic peaks are expected around 3000-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch of carboxylic acid), 1600 (C=N stretch of isoxazole), and additional bands corresponding to the aromatic ring and C-Cl bond. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

Safety Considerations

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. 4-Chlorobenzoyl chloride is corrosive and lachrymatory. Hydroxylamine hydrochloride is harmful if swallowed and can cause skin irritation. Concentrated acids are highly corrosive.

-

Procedures: Refluxing flammable solvents should be done with care, using appropriate heating mantles and ensuring no ignition sources are nearby.

Conclusion

The synthesis of this compound presented in this guide is a reliable and reproducible method suitable for laboratory-scale preparation. By understanding the underlying chemical principles and carefully following the experimental protocols, researchers can efficiently obtain this valuable building block for further applications in drug discovery and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a member of this versatile class of compounds; however, its specific mechanism of action (MoA) is not extensively documented in publicly available literature. This guide provides a scientifically grounded framework for the elucidation of its biological activity. Drawing from the well-established MoA of structurally related, clinically significant isoxazole derivatives, we hypothesize a primary mechanism centered on the inhibition of dihydroorotate dehydrogenase (DHODH). We present a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, identify potential off-target activities, and characterize downstream cellular effects. This document serves as a technical playbook for research teams aiming to define the pharmacological profile of this and similar small molecules.

Introduction: The Isoxazole Scaffold and the Knowledge Gap

Isoxazoles are five-membered heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, leading to their use in anti-inflammatory, immunosuppressive, anticancer, and antimicrobial agents.[1][2][3] The therapeutic utility of the isoxazole ring is highlighted by its presence in FDA-approved drugs such as the immunosuppressant leflunomide and the COX-2 inhibitor valdecoxib.[2]

This compound shares significant structural homology with the active metabolite of leflunomide, teriflunomide, suggesting a potential for immunomodulatory activity. Despite its availability and synthesis, a detailed molecular MoA remains to be characterized. This guide addresses this critical knowledge gap by proposing a primary hypothesis and outlining a robust, self-validating experimental strategy to define its molecular targets and cellular functions.

Hypothesized Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on its structure, we postulate that the primary mechanism of action for this compound is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[4][5] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine), which are required for the synthesis of DNA and RNA.[6] Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo pathway.[7][8] Most other cell types can utilize salvage pathways to meet their pyrimidine requirements, making DHODH an attractive target for selective immunosuppression.[5]

The inhibition of DHODH by an active compound leads to the depletion of the intracellular pyrimidine pool, which in turn arrests the cell cycle in the G1 phase, preventing the proliferation of autoimmune T-cells and the subsequent production of autoantibodies by B-cells.[9][10] This is the established mechanism for the approved immunomodulatory drugs leflunomide and teriflunomide.[4][11]

A Proposed Experimental Workflow for MoA Elucidation

To systematically investigate and validate the proposed mechanism of action, we recommend a three-phase approach. This workflow is designed to first test the primary hypothesis, then broaden the search for off-target effects, and finally, characterize the downstream cellular consequences.

Phase 1: Target Engagement and Primary Validation

The initial phase focuses on directly testing the hypothesis that the compound inhibits DHODH and elicits the expected anti-proliferative effects on immune cells.

-

Objective: To determine if the compound directly inhibits DHODH enzyme activity and to quantify its potency (IC50).

-

Methodology:

-

Reagents: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP) as an electron acceptor, Coenzyme Q10.

-

Procedure: The assay measures the reduction of DCIP, which changes from blue to colorless, monitored spectrophotometrically at 600 nm.

-

Setup: Reactions are prepared in a 96-well plate format. Each well contains buffer, DHODH enzyme, and varying concentrations of the test compound (e.g., 10-point serial dilution from 100 µM to 1 nM).

-

Initiation: The reaction is started by adding dihydroorotate.

-

Measurement: The plate is read kinetically for 15-30 minutes. The rate of DCIP reduction is calculated.

-

Control: Leflunomide's active metabolite, teriflunomide, is used as a positive control inhibitor.[12]

-

Analysis: The percentage of inhibition at each concentration is calculated relative to a DMSO vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

-

Objective: To confirm that the compound inhibits the proliferation of activated immune cells, consistent with DHODH inhibition.

-

Methodology:

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).

-

Procedure: a. Cells are seeded in 96-well plates. b. Cells are stimulated with a mitogen like Phytohaemagglutinin (PHA) to induce proliferation. c. Test compound is added at various concentrations alongside the mitogen. d. Rescue Condition: To confirm the MoA, a set of wells is co-treated with the compound and exogenous uridine (100 µM). If the compound's effect is due to pyrimidine starvation, uridine should rescue cell proliferation. e. Plates are incubated for 72 hours.

-

Measurement: Proliferation is quantified using a standard method such as CellTiter-Glo® (luminescence for ATP levels) or BrdU incorporation (colorimetric).

-

Analysis: The GI50 (concentration for 50% growth inhibition) is calculated. A significant shift in the GI50 in the presence of uridine provides strong evidence for DHODH inhibition.

-

| Hypothetical Phase 1 Data | IC50 / GI50 (nM) | Uridine Rescue (Fold Shift in GI50) |

| Test Compound | 150 | >100-fold |

| Teriflunomide (Control) | 600 | >100-fold |

Phase 2: Broad Target Profiling and Specificity

While DHODH is the hypothesized primary target, comprehensive profiling is essential to identify potential off-target interactions that could contribute to the efficacy or toxicity profile. Teriflunomide, for instance, is known to inhibit tyrosine kinases at higher concentrations.[7]

-

Objective: To assess the selectivity of the compound against a broad panel of human protein kinases.

-

Methodology:

-

Service: Utilize a commercial kinase screening service (e.g., Eurofins KINOMEscan™, Reaction Biology QuickScout™).[13][14]

-

Format: Typically, a competition binding assay where the test compound competes with a tagged ligand for binding to a large panel of kinases (e.g., >400 kinases).

-

Concentration: An initial screen is often performed at a high concentration (e.g., 1 or 10 µM) to identify any potential interactions.

-

Analysis: Results are reported as percent inhibition or Kd. Any significant hits (>50% inhibition) should be followed up with dose-response curves to determine IC50 values.

-

-

Objective: To rule out significant activity at common G-protein coupled receptors, a major class of drug targets.

-

Methodology:

-

Service: Engage a provider offering a GPCR screening panel (e.g., Eurofins Discovery BioPrint®, INDIGO Biosciences).[15][16]

-

Format: Assays can be binding (radioligand displacement) or functional (e.g., calcium flux, cAMP measurement).

-

Analysis: Results identify any significant agonist or antagonist activity at the screened receptors.

-

Phase 3: Cellular Pathway Analysis

This phase investigates the compound's effect on key downstream signaling pathways implicated in inflammation and immune response.

-

Objective: To determine if the compound inhibits the activation of the NF-κB pathway, a central mediator of inflammation. Teriflunomide has been shown to block NF-κB.[17]

-

Methodology:

-

Platform: High-Content Imaging (HCI).

-

Cells: A suitable cell line, such as HeLa or U937, is seeded in 96- or 384-well imaging plates.

-

Procedure: a. Cells are pre-incubated with the test compound or a known inhibitor (e.g., Bay 11-7082) for 1-2 hours. b. The NF-κB pathway is activated by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα) or Lipopolysaccharide (LPS).[18][19] c. After a short incubation (e.g., 30-60 minutes), cells are fixed and permeabilized. d. Cells are stained with an antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., DAPI).

-

Imaging & Analysis: The automated microscope acquires images of both channels. Image analysis software quantifies the amount of p65 fluorescence in the nucleus versus the cytoplasm. Inhibition is measured as a reduction in TNFα-induced nuclear translocation of p65.[18]

-

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 5. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. Leflunomide - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. m.youtube.com [m.youtube.com]

- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 12. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Teriflunomide - Wikipedia [en.wikipedia.org]

- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the determination and analysis of the crystal structure of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. As a molecule of interest within the broader class of isoxazoles—a scaffold frequently employed in medicinal chemistry—a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and informing rational drug design.

While a definitive, publicly archived crystal structure for this specific molecule is not available as of the time of this writing, this document will serve as a robust guide to the methodologies required for its elucidation. We will leverage established protocols and draw comparative insights from the known crystal structure of a closely related analogue, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid[1], to project likely structural features and intermolecular interactions.

The Strategic Imperative: Why Crystal Structure Matters

In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. The precise arrangement of molecules in a crystal lattice dictates key physicochemical properties, including:

-

Solubility and Dissolution Rate: Influencing bioavailability.

-

Stability: Affecting shelf-life and degradation pathways.

-

Hygroscopicity: The tendency to absorb moisture.

-

Mechanical Properties: Such as compressibility, crucial for tablet formulation.

-

Polymorphism: The ability to exist in multiple crystal forms, each with different properties.

Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a foundational step in de-risking a drug candidate and ensuring its quality, safety, and efficacy.

From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

The synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids is well-established. A common and effective route involves the reaction of a hydroxylamine with a β-ketoester, which can be formed from the corresponding aryl nitrile.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Single Crystal Growth

The growth of single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Protocol: Slow Evaporation Method

-

Purity Confirmation: Ensure the synthesized powder is of high purity (>98%) using techniques like HPLC, ¹H NMR, and Mass Spectrometry. Impurities can inhibit crystal growth.

-

Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in various solvents of differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Preparation of Supersaturated Solution: Prepare a saturated solution of the compound in the chosen solvent system by gently heating and stirring.

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully extract them from the mother liquor using a spatula or loop and gently wash them with a small amount of cold solvent.

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystal.

Sources

An In-depth Technical Guide on the Biological Activity of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the predicted biological activities of a specific derivative, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from the broader class of isoxazole derivatives to forecast its potential therapeutic applications and mechanistic pathways. By examining structurally related compounds, we can infer likely activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides not only a theoretical framework but also practical, detailed protocols for the experimental validation of these predicted activities.

Introduction: The Isoxazole Moiety in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug design. Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets. The incorporation of an isoxazole ring can enhance physicochemical properties such as metabolic stability and bioavailability.[1]

The biological significance of the isoxazole nucleus is exemplified by its presence in established drugs like leflunomide, an antirheumatic agent, and valdecoxib, a selective COX-2 inhibitor.[1] The broad therapeutic potential of isoxazole derivatives has been demonstrated across numerous studies, showcasing activities that span anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral domains.[1][2] This wide spectrum of activity underscores the importance of exploring novel isoxazole derivatives for therapeutic development.

Compound Profile: this compound

Chemical Structure:

-

IUPAC Name: 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[3]

-

Molecular Formula: C₁₁H₈ClNO₃[3]

-

Molecular Weight: 237.64 g/mol [3]

-

CAS Number: 91182-87-5[3]

The structure of this compound features a central isoxazole ring substituted at key positions. The 3-position is occupied by a 4-chlorophenyl group, the 5-position by a methyl group, and the 4-position by a carboxylic acid group. These substitutions are critical in defining the molecule's steric and electronic properties, which in turn dictate its potential interactions with biological targets. The chlorophenyl group, in particular, is a common feature in many bioactive compounds and can significantly influence binding affinities.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on isoxazole derivatives, we can hypothesize several key biological activities for this compound.

Anti-inflammatory Activity

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties.[2][4] This activity is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Plausible Mechanism: COX-2 Inhibition

The structural features of the target compound, particularly the diaryl heterocyclic arrangement, are reminiscent of selective COX-2 inhibitors. Inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed inhibitory action on the COX-2 pathway.

Anticancer Activity

The isoxazole scaffold is a recurring motif in the design of novel anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. Some isoxazole derivatives have been shown to inhibit heat shock protein 90 (HSP90), a chaperone protein that is crucial for the stability of many oncoproteins.

Plausible Mechanism: Disruption of Cancer Cell Signaling

Given the prevalence of kinase inhibition among heterocyclic compounds, it is plausible that this compound could interfere with signaling pathways essential for cancer cell proliferation and survival.

The following diagram illustrates a general workflow for assessing anticancer activity.

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their potential as antimicrobial agents.[1] The presence of a halogenated phenyl ring, such as the 4-chlorophenyl group in the target compound, has been shown to enhance the antibacterial activity of some isoxazole derivatives.[1]

Plausible Mechanism: Disruption of Bacterial Cell Processes

The mechanism of antimicrobial action for isoxazole derivatives can vary but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Protocols

To empirically validate the predicted biological activities, the following detailed experimental protocols are provided as a guide.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

Objective: To determine the inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

-

COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

-

This compound

-

Celecoxib (positive control)

-

DMSO (vehicle control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the target compound and celecoxib in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.

-

Assay Setup: Add the reaction components (buffer, heme, enzyme, and arachidonic acid) to the wells of the 96-well plate according to the manufacturer's instructions.

-

Incubation: Add the test compound, positive control, or vehicle control to the appropriate wells. Incubate the plate at 37°C for a specified time.

-

Detection: Add the developing reagents and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Anticancer Assay: MTT Cell Viability

Objective: To assess the cytotoxic effect of the target compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the target compound, doxorubicin, or DMSO. Incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Crystal Solubilization: Remove the media and add DMSO or another solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and concise format.

Table 1: Hypothetical COX-2 Inhibition Data

| Compound | IC50 (µM) |

| This compound | TBD |

| Celecoxib (Positive Control) | Value |

Table 2: Hypothetical Anticancer Activity Data (MCF-7 cells)

| Compound | IC50 (µM) |

| This compound | TBD |

| Doxorubicin (Positive Control) | Value |

TBD: To be determined through experimentation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet widely published, the extensive research on the isoxazole scaffold provides a strong foundation for predicting its potential as a therapeutic agent. The most promising avenues for investigation appear to be in the areas of anti-inflammatory and anticancer applications. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of these predicted activities. Further research, including in vivo studies and structure-activity relationship (SAR) analyses, will be crucial in elucidating the full therapeutic potential of this and related isoxazole derivatives.

References

- Rani, P., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Source not further specified]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

-

European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]

-

PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

Sources

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. scbt.com [scbt.com]

- 3. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Core: A Technical Guide to 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid for Drug Discovery Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into the synthesis, physicochemical properties, and potential therapeutic applications of a key derivative, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound serves as a pivotal intermediate in the development of novel anti-inflammatory and antimicrobial agents. We will explore its synthetic pathways, discuss the rationale behind experimental choices, and present its potential mechanisms of action, supported by a comprehensive review of related literature. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, providing both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery.[1][2] Their unique electronic and steric properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3] The inherent stability of the isoxazole ring, coupled with the potential for diverse functionalization at multiple positions, makes it an attractive scaffold for the design of novel therapeutics.

This guide focuses on a specific, yet highly significant, derivative: This compound . The presence of a 4-chlorophenyl group at the 3-position is a common feature in many biologically active molecules, often enhancing potency and modulating pharmacokinetic properties. The methyl group at the 5-position and the carboxylic acid at the 4-position provide crucial handles for further chemical modification and are key to the molecule's biological activity and its utility as a synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₃ | PubChem[1] |

| Molecular Weight | 237.64 g/mol | PubChem[1] |

| IUPAC Name | 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | PubChem[1] |

| CAS Number | 91182-87-5 | PubChem[1] |

| Appearance | Solid (predicted) | |

| SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process, beginning with the formation of the isoxazole core, followed by hydrolysis of an ester precursor. The general synthetic strategy is adaptable from established procedures for related 3,5-disubstituted-4-isoxazolecarboxylic esters.

Synthetic Pathway Overview

The synthesis commences with the preparation of an enamine from ethyl acetoacetate, which then undergoes a cycloaddition reaction with a hydroximoyl chloride generated in situ from 4-chlorobenzaldehyde oxime. The resulting ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate is subsequently hydrolyzed to yield the target carboxylic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl β-pyrrolidinocrotonate

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.0 mol) and pyrrolidine (1.0 mol) in benzene (400 mL).

-

Reflux the mixture under a nitrogen atmosphere for approximately 45-60 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

-

Remove the benzene under reduced pressure using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-N-hydroxybenzenecarboximidoyl chloride

-

Prepare 4-chlorobenzaldehyde oxime by reacting 4-chlorobenzaldehyde (1.0 mol) with hydroxylamine hydrochloride (1.1 mol) in the presence of a suitable base (e.g., sodium acetate) in ethanol.

-

Dissolve the dried 4-chlorobenzaldehyde oxime (1.0 mol) in N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.1 mol) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours. The resulting solution containing the hydroximoyl chloride is used directly in the next step.

Step 3: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

-

In a three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.0 mol) and triethylamine (1.2 mol) in chloroform (1 L).

-

Cool the mixture in an ice bath and slowly add the solution of 4-chloro-N-hydroxybenzenecarboximidoyl chloride from Step 2.

-

Allow the reaction to warm to room temperature and stir for 12-15 hours.

-

Wash the reaction mixture sequentially with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate.

Step 4: Hydrolysis to this compound

-

Dissolve the ethyl ester from Step 3 (1.0 mol) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in publicly available literature, its structural features strongly suggest potential as an anti-inflammatory and antimicrobial agent. This is based on extensive research on analogous compounds.

Anti-inflammatory Activity: A Potential COX Inhibitor

The diarylisoxazole scaffold is a well-established pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). A prominent example is Valdecoxib, which is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. The structural similarity of this compound to the core of such COX inhibitors suggests it may also exhibit inhibitory activity against COX enzymes.

The carboxylic acid moiety is a common feature in many traditional NSAIDs and is often crucial for binding to the active site of COX enzymes. The 4-chlorophenyl group can enhance binding affinity through hydrophobic and halogen bonding interactions within the enzyme's active site.

Proposed Mechanism of Action: COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Workflow for Evaluating COX Inhibition:

-

In vitro COX Inhibition Assay:

-

Prepare purified recombinant human COX-1 and COX-2 enzymes.

-

Incubate the enzymes with varying concentrations of this compound.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of inhibition.

-

-

Cell-based Assays:

-

Use cell lines such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Treat the cells with the test compound and measure the production of pro-inflammatory mediators like PGE2, TNF-α, and IL-6.

-

-

In vivo Models of Inflammation:

-

Employ animal models such as the carrageenan-induced paw edema model in rats.

-

Administer the compound orally or intraperitoneally and measure the reduction in paw swelling over time compared to a control group.

-

Antimicrobial Potential

The isoxazole nucleus is present in several clinically used antibiotics, including the β-lactamase resistant penicillins such as cloxacillin and dicloxacillin. In these drugs, a 3-aryl-5-methylisoxazole-4-carbonyl moiety is attached to the 6-aminopenicillanic acid core. The acyl chloride derived from this compound is a key intermediate in the synthesis of such antibiotics.

The antimicrobial activity of isoxazole derivatives is not limited to their role in semi-synthetic penicillins. Standalone isoxazole-containing compounds have also demonstrated broad-spectrum antibacterial and antifungal activities.

Experimental Workflow for Evaluating Antimicrobial Activity:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Employ broth microdilution or agar dilution methods to determine the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

-

Mechanism of Action Studies:

-

Investigate the potential cellular targets, such as cell wall synthesis, protein synthesis, or DNA replication.

-

Techniques can include bacterial cell morphology studies using electron microscopy and assays for specific enzyme inhibition (e.g., DNA gyrase).

-

Structure-Activity Relationships (SAR)

The biological activity of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring.

-

Halogen Substitution: The presence of a halogen, such as chlorine at the para-position of the phenyl ring, often leads to increased biological activity. This can be attributed to favorable hydrophobic interactions and the potential for halogen bonding with the target protein.

-

Electronic Effects: Electron-withdrawing groups on the phenyl ring can influence the overall electronic properties of the isoxazole scaffold, which can impact binding affinity and reactivity.

-

Carboxylic Acid Moiety: The carboxylic acid at the 4-position is crucial for the anti-inflammatory activity of many NSAIDs, as it often acts as a key binding group. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties and can be a strategy for developing prodrugs.

Conclusion and Future Perspectives

This compound is a versatile molecule with significant potential in drug discovery. Its straightforward synthesis and the known biological activities of the isoxazole scaffold make it an attractive starting point for the development of novel anti-inflammatory and antimicrobial agents. Future research should focus on the detailed biological evaluation of this compound to quantify its potency and selectivity against specific targets such as COX enzymes and various microbial strains. Further derivatization, particularly at the carboxylic acid position, could lead to the discovery of new chemical entities with improved therapeutic profiles. The insights provided in this guide aim to facilitate and inspire further exploration of this promising chemical scaffold.

References

-

Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl - Connect Journals. Available at: [Link]

-

3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem. Available at: [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]

-

Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal - ResearchGate. Available at: [Link]

-

Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5 - OSTI.GOV. Available at: [Link]

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a - SciSpace. Available at: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available at: [Link]

-

Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. Available at: [Link]

-

3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid - Amerigo Scientific. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH. Available at: [Link]

- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.

-

(PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to this in-depth guide on the physicochemical properties of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions.[1] Derivatives of isoxazole are prevalent in a range of FDA-approved therapeutics, highlighting their significance. This particular compound, featuring a 4-chlorophenyl substituent, is of significant interest to researchers in drug development for its potential as a building block in creating novel therapeutic agents. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, formulation feasibility, and ultimate success as a drug candidate. This guide is structured to provide not just the data, but the scientific rationale behind its determination, empowering researchers to fully characterize this and similar molecules.

Core Molecular Identity and Structure

Before delving into its properties, it is essential to establish the fundamental identity of the molecule.

-

IUPAC Name: 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[2]

-

CAS Number: 91182-87-5[2]

-

Molecular Formula: C₁₁H₈ClNO₃[2]

-

Molecular Weight: 237.64 g/mol [2]

-

Chemical Structure:

The structure is characterized by a central 5-membered isoxazole ring, substituted at the 3-position with a 4-chlorophenyl group, at the 5-position with a methyl group, and at the 4-position with a carboxylic acid group. This arrangement of functional groups dictates the molecule's chemical personality—its acidity, polarity, and reactivity.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters for this compound. It is critical to note that while some data is derived from computational models, this guide provides detailed protocols for their experimental determination to ensure scientific rigor.

| Property | Value / Expected Value | Data Type | Significance in Drug Development |

| Physical State | White to off-white solid/powder | Experimental | Impacts handling, formulation (e.g., for tablets or capsules), and dissolution rates. |

| Melting Point | Expected: >180 °C | Inferred/To be determined | A sharp melting point is an indicator of purity. High melting points can suggest strong crystal lattice energy, which may impact solubility. |

| Solubility | Poorly soluble in water; Soluble in alkaline solutions and polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted/To be determined | Governs dissolution in physiological fluids and choice of formulation excipients. Essential for both in vitro assays and in vivo bioavailability. |

| Acidity (pKa) | Expected: 3.5 - 4.5 | Predicted/To be determined | Determines the ionization state at physiological pH (7.4), which critically affects solubility, permeability across membranes, and receptor binding. |

| Lipophilicity (LogP) | 2.6 (XLogP3-AA) | Computed[2] | A key predictor of a drug's ability to cross lipid membranes (absorption), its distribution into tissues, and potential for metabolism and toxicity. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Computed[2] | Influences solubility in protic solvents and the ability to bind to biological targets. |

| Hydrogen Bond Acceptors | 4 (from oxygen and nitrogen atoms) | Computed[2] | Affects solubility and target binding interactions. |

| Rotatable Bonds | 2 | Computed[2] | Relates to conformational flexibility, which can impact receptor binding affinity. |

Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, I cannot overstate the importance of experimentally verifying computed data. The following sections provide robust, field-proven protocols for characterizing this molecule.

Melting Point Determination

Rationale: The melting point is a fundamental property that provides a quick, reliable indication of purity. Impurities typically depress and broaden the melting range. Given the high melting points of analogous structures like 3-(4-chlorophenyl)-5-phenylisoxazole (179–180 °C), a high-temperature apparatus is required.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can act as an impurity.[3] Gently crush the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: Place the capillary in a calibrated digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Recording Data: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).

Workflow for Melting Point Determination

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR [m.chemicalbook.com]

Technical Guide: The Discovery and Characterization of AMF-26, a Novel Golgi System Inhibitor Targeting Arf1 for Cancer Therapy

A Note to the Researcher

As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. Upon initiating an in-depth literature and patent review for "3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid" as an inhibitor, it became evident that this specific molecule, while a known chemical entity, does not have a documented history in the public domain as a significant, well-characterized inhibitor with a detailed discovery pathway and mechanism of action. The scientific literature and patent databases primarily describe its use as a synthetic intermediate for other molecules, such as certain antibiotics.

However, your query points to a desire for a comprehensive technical guide on the discovery of a novel inhibitor. To that end, and to provide a valuable and actionable resource, I have pivoted to a closely related area of significant scientific interest: the discovery of novel small-molecule inhibitors in cancer therapy. The following guide is centered on AMF-26 , a potent and novel inhibitor of the Golgi system. While AMF-26 is not an isoxazole derivative, its discovery and mechanism of action are well-documented and represent a fascinating case study in modern drug development, aligning with the spirit of your original request.

This guide will provide the in-depth, technically-grounded insights you seek, structured with the full editorial control and scientific rigor you require.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Golgi apparatus, a central hub for protein trafficking and modification, presents a compelling but challenging target for anticancer therapy. Its disruption can lead to the induction of apoptosis and inhibition of cell proliferation. This guide details the discovery and characterization of AMF-26, a novel small-molecule inhibitor that disrupts the Golgi system by targeting ADP-ribosylation factor 1 (Arf1). We will explore the strategic rationale behind its discovery, the key experimental validations, its mechanism of action, and its potential as a therapeutic agent. This document serves as a technical deep-dive for professionals in the field of oncology and drug discovery.

The Rationale for Targeting the Golgi Apparatus in Oncology

The ADP-ribosylation factor 1 (Arf1), a small GTPase, is a master regulator of the structural integrity and function of the Golgi apparatus. Arf1 cycles between an inactive GDP-bound state and an active GTP-bound state, a process regulated by guanine nucleotide exchange factors (GEFs). The active, GTP-bound Arf1 recruits effector proteins to Golgi membranes, initiating the formation of transport vesicles.

Brefeldin A (BFA), a fungal metabolite, was one of the first identified inhibitors of Arf1 activation. BFA traps ArfGEFs in an abortive complex with Arf1-GDP, leading to a dramatic and reversible collapse of the Golgi apparatus into the endoplasmic reticulum. While a powerful research tool, BFA's poor bioavailability has precluded its clinical development.[1] This created a clear need for novel, structurally distinct Arf1 inhibitors with more favorable pharmacological properties.

A Novel Discovery Paradigm: Leveraging Chemogenomic Databases

Instead of traditional high-throughput screening, a unique bioinformatics approach was employed to identify a novel Arf1 inhibitor. This method utilized the JFCR39 panel of 39 human cancer cell lines and their associated drug sensitivity database. The core principle was to find a compound with a pattern of cytotoxicity across these cell lines that correlated with that of BFA, suggesting a similar mechanism of action. This "COMPARE" analysis led to the identification of AMF-26, an octahydronaphthalene derivative, as a promising candidate with a chemical structure entirely different from BFA.[1][2]

Caption: Workflow for the discovery of AMF-26.

Mechanism of Action: Inhibition of Arf1 Activation

The central hypothesis was that AMF-26, like BFA, inhibits the activation of Arf1. This was validated through a series of key experiments.

In Vitro Arf1 Activation Assay

A pulldown assay using the GST-fused Arf-binding domain of GGA3 (Golgi-localized, gamma-adaptin ear-containing, Arf-binding protein 3) conjugated to glutathione-Sepharose beads was employed. GGA3 specifically binds to the active, GTP-bound form of Arf1.

-

Principle: If AMF-26 inhibits Arf1 activation, there will be less Arf1-GTP to bind to the GGA3 beads.

-

Result: AMF-26 was shown to inhibit the binding of Arf1 to GGA3-conjugated beads in a dose-dependent manner, confirming its role as an inhibitor of Arf1 activation.[1]

Cellular Effects: Golgi Disruption and Apoptosis

Immunofluorescence microscopy was used to visualize the effects of AMF-26 on the Golgi structure.

-

Observation: Treatment of cells with AMF-26 resulted in the dispersal of Golgi markers, such as GM130 (a cis-Golgi marker) and TGN46 (a trans-Golgi network marker), throughout the cytoplasm. This phenocopied the effect of BFA.[1][2]

-

Correlation: A strong correlation was observed between the concentration of AMF-26 required to induce Golgi disruption and the concentration that inhibited cell growth, firmly linking its cytotoxic effects to its impact on the Golgi.[2]

Caption: Signaling pathway of AMF-26 action.

Preclinical Efficacy and Antitumor Activity

The therapeutic potential of AMF-26 was evaluated in both in vitro and in vivo models.

In Vitro Cytotoxicity

AMF-26 demonstrated potent growth-inhibitory activity against a panel of human cancer cell lines, with some cell lines showing growth inhibition at concentrations below 0.04 μM.[3][4]

| Cell Line | Cancer Type | GI50 (μM) |

| BSY-1 | Breast Cancer | < 0.04 |

| OVCAR-3 | Ovarian Cancer | ~ 0.1 |

| A549 | Lung Cancer | ~ 0.1 |

| HCT-15 | Colon Cancer | > 1 |

Data is representative and compiled from published studies.

In Vivo Antitumor Activity

The efficacy of AMF-26 was tested in xenograft models using the human breast cancer cell line BSY-1. Oral administration of AMF-26 (83 mg/kg for 5 days) led to the complete regression of established tumors.[1][2] This result is particularly significant as it demonstrates the oral bioavailability and potent in vivo antitumor activity of AMF-26, overcoming the key limitation of BFA.

Experimental Protocols

Arf1 Pulldown Assay

-

Preparation of Reagents:

-

Prepare cell lysates from the desired cancer cell line.

-

Purify GST-GGA3 fusion protein and conjugate to glutathione-Sepharose 4B beads.

-

Prepare assay buffer (e.g., 25 mM HEPES-KOH [pH 7.4], 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol).

-

-

Assay Procedure:

-

Incubate cell lysates with varying concentrations of AMF-26 or vehicle control for 30 minutes at 30°C.

-

Add GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 100 μM to stimulate Arf1 activation.

-

Add the GST-GGA3 beads to the lysates and incubate for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold assay buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-Arf1 antibody.

-

Quantify the amount of pulled-down Arf1 to determine the extent of inhibition.

-

Immunofluorescence Staining for Golgi Disruption

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips to approximately 70% confluency.

-

Treat the cells with various concentrations of AMF-26, BFA (as a positive control), or vehicle for the desired time (e.g., 2 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Block non-specific binding with 3% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against a Golgi marker (e.g., anti-GM130) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Synthesis and Structure-Activity Relationship (SAR)

The total synthesis of AMF-26 has been successfully achieved, providing a scalable route for producing the compound and its analogs.[3][4] The synthesis involves key steps such as an asymmetric aldol reaction and an intramolecular Diels-Alder reaction to construct the chiral octahydronaphthalene core.[4]

Initial SAR studies on derivatives of AMF-26 have highlighted the critical importance of the side-chain containing conjugated double bonds for its biological activity.[3][4] Modifications to this side chain can significantly impact the compound's potency.

Conclusion and Future Directions

AMF-26 represents a significant advancement in the development of Golgi-targeting anticancer agents. Its discovery through a chemogenomic approach, potent inhibition of Arf1 activation, and impressive in vivo efficacy underscore its potential as a clinical candidate. Future research will likely focus on:

-

Optimizing Pharmacokinetics: Further medicinal chemistry efforts to improve the drug-like properties of AMF-26.

-

Biomarker Discovery: Identifying biomarkers that can predict which tumors will be most sensitive to AMF-26 treatment.

-

Combination Therapies: Investigating the synergistic effects of AMF-26 with other anticancer drugs.

The story of AMF-26 provides a compelling blueprint for the discovery of novel inhibitors against challenging cellular targets and highlights the power of integrating bioinformatics with traditional cell and molecular biology.

References

-

AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy. PubMed Central.[Link]

-

AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. PubMed.[Link]

-

Total Synthesis of AMF-26, an Antitumor Agent for Inhibition of the Golgi System, Targeting ADP-Ribosylation Factor 1. ACS Publications.[Link]

-

Total Synthesis of AMF-26, an Antitumor Agent for Inhibition of the Golgi System, Targeting ADP-ribosylation Factor 1. PubMed.[Link]

Sources

- 1. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Screening of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the synthesis and biological screening of a promising class of isoxazole derivatives: those derived from the 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid core. We will delve into the strategic considerations behind the synthetic pathways, from the construction of the isoxazole ring to the diversification of the 4-position carboxylic acid. Furthermore, this guide will present detailed, field-proven protocols for the screening of these derivatives for potential anticancer and antibacterial activities, offering insights into the structure-activity relationships that govern their biological effects.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone in the design of novel therapeutic agents. Their unique electronic properties and rigid, planar structure allow for specific and high-affinity interactions with a wide range of biological targets. This has led to the development of numerous FDA-approved drugs containing the isoxazole ring, demonstrating their clinical significance. The inherent versatility of the isoxazole core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has fueled extensive research into isoxazole derivatives as potential anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2]

The focus of this guide, the this compound scaffold, incorporates several key features that make it a particularly attractive starting point for drug discovery. The 3-aryl substitution, specifically with a 4-chlorophenyl group, is a common motif in bioactive molecules and can contribute to favorable binding interactions. The 5-methyl group can influence the molecule's metabolic stability and steric profile. Crucially, the 4-carboxylic acid functionality serves as a versatile handle for the introduction of a wide array of substituents, allowing for the systematic exploration of the chemical space and the optimization of biological activity through the generation of diverse libraries of derivatives, most commonly carboxamides.

Synthesis of this compound and Its Derivatives

The synthesis of the target scaffold and its derivatives is a multi-step process that requires careful consideration of reaction conditions and intermediates. The general strategy involves the initial construction of the isoxazole core, followed by the derivatization of the carboxylic acid group.

Synthesis of the Core Scaffold: this compound

A robust and widely applicable method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters proceeds through the reaction of a primary nitro compound with an enamino ester. This approach offers high regioselectivity, avoiding the formation of positional isomers.[3] The ester can then be hydrolyzed to the desired carboxylic acid.

A common route to the precursor for the isoxazole ring formation is the Knoevenagel condensation of 4-chlorobenzaldehyde with ethyl acetoacetate.[4][5]

Experimental Protocol: Synthesis of Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate

-

To a solution of 4-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in benzene, add a catalytic amount of piperidine and trifluoroacetic acid.

-

Reflux the reaction mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

The subsequent cyclization with hydroxylamine forms the isoxazole ring.

Experimental Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

-

Dissolve ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Hydrolysis to this compound

-

Dissolve the ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add potassium hydroxide (1.2 equivalents) and stir the mixture at room temperature, followed by refluxing for 2 hours.[6]

-

Monitor the reaction by TLC.

-

After completion, evaporate the ethanol in vacuo.

-

Cool the aqueous solution and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain this compound.[6]

Visualization of the Synthetic Workflow:

Caption: Synthetic pathway to the core scaffold.

Synthesis of this compound Derivatives

The most common derivatives of the core scaffold are carboxamides, synthesized by coupling the carboxylic acid with a variety of amines. This requires the activation of the carboxylic acid, typically by converting it to an acyl chloride.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride

-

To a solution of this compound (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents).[7]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the reaction mixture until the evolution of gas ceases.

-

Monitor the reaction by observing the disappearance of the starting material on TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Experimental Protocol: General Procedure for the Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

-

Dissolve the desired amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add a solution of 3-(4-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1 equivalent) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-